molecular formula C11H17N3O2 B14440890 Ethyl 3-amino-2-cyano-3-(piperidin-1-yl)prop-2-enoate CAS No. 74905-74-1

Ethyl 3-amino-2-cyano-3-(piperidin-1-yl)prop-2-enoate

Cat. No.: B14440890
CAS No.: 74905-74-1
M. Wt: 223.27 g/mol
InChI Key: CIDFWQGPPSWZCG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-cyano-3-(piperidin-1-yl)prop-2-enoate is a versatile organic compound with a unique structure that includes an amino group, a cyano group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-2-cyano-3-(piperidin-1-yl)prop-2-enoate typically involves the condensation of ethyl cyanoacetate with piperidine and an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-2-cyano-3-(piperidin-1-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted derivatives and functionalized compounds that can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

Ethyl 3-amino-2-cyano-3-(piperidin-1-yl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-cyano-3-(piperidin-1-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes.

Comparison with Similar Compounds

  • Ethyl 2-cyano-3-(piperidin-1-yl)prop-2-enoate
  • Ethyl 3-amino-2-cyano-3-(morpholin-1-yl)prop-2-enoate
  • Ethyl 3-amino-2-cyano-3-(pyrrolidin-1-yl)prop-2-enoate

Comparison: Ethyl 3-amino-2-cyano-3-(piperidin-1-yl)prop-2-enoate is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological activities.

Properties

CAS No.

74905-74-1

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 3-amino-2-cyano-3-piperidin-1-ylprop-2-enoate

InChI

InChI=1S/C11H17N3O2/c1-2-16-11(15)9(8-12)10(13)14-6-4-3-5-7-14/h2-7,13H2,1H3

InChI Key

CIDFWQGPPSWZCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(N)N1CCCCC1)C#N

Origin of Product

United States

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